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molecular formula C13H11NS B8297326 7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine

7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine

Cat. No. B8297326
M. Wt: 213.30 g/mol
InChI Key: PLADUTJRVWLEEM-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

N-(2-(Thiophen-3-yl)ethyl)benzamide (1.5 g, 6.48 mmol) suspended in xylenes (20 mL) was treated with phosphorous oxychloride (3.62 mL, 38 mmol) and phosphorous pentoxide (5.39 g, 19 mmol). The mixture was heated to reflux for 3 h and the volatiles were removed in vacuo. The residue was diluted with cold water and ethyl acetate. 5 N sodium hydroxide was added and the mixture and the layers were separated. The aqueous layer was extracted twice more with ethyl acetate. All the organic layers were combined and washed with aqueous solution of sodium bicarbonate, water, then brine. The organic layer was dried with sodium sulfate and purified by flash chromatography using a gradient of 20 to 60% of ethyl acetate in hexanes to afford a light yellow clear oil (1.28 g). MS (M+H)+ 214.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.62 mL
Type
reactant
Reaction Step Two
Quantity
5.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
20 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][NH:8][C:9](=O)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:2]1.P(Cl)(Cl)(Cl)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[C:10]1([C:9]2[C:2]3[S:1][CH:5]=[CH:4][C:3]=3[CH2:6][CH2:7][N:8]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C=C(C=C1)CCNC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
3.62 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5.39 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
xylenes
Quantity
20 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with cold water and ethyl acetate
ADDITION
Type
ADDITION
Details
5 N sodium hydroxide was added
CUSTOM
Type
CUSTOM
Details
the mixture and the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice more with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous solution of sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCCC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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